Methyl 4-carbamoylcyclohexanecarboxylate is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. It is classified as an amide derivative due to the presence of a carbamoyl group attached to a cyclohexane ring. This compound has garnered attention for its biological activities, particularly as an inhibitor of factor XIa, which is significant in the context of anticoagulant therapies.
Methyl 4-carbamoylcyclohexanecarboxylate falls under the category of organic compounds, specifically within the amides and carboxylic acids classification. Its structure includes a cyclohexane ring, a carbamoyl group (-CONH2), and a methyl ester functional group (-COOCH3).
The synthesis of methyl 4-carbamoylcyclohexanecarboxylate typically involves the following steps:
The reactions are generally carried out under controlled temperatures and conditions to optimize yield and selectivity. For instance, maintaining low temperatures during the carbamoylation step can enhance stereoselectivity .
Methyl 4-carbamoylcyclohexanecarboxylate has a molecular formula of C10H17N1O3, indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The structure features:
The molecular weight of methyl 4-carbamoylcyclohexanecarboxylate is approximately 199.25 g/mol. The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine bond angles and distances accurately.
Methyl 4-carbamoylcyclohexanecarboxylate participates in various chemical reactions, including:
These reactions are often studied under varying pH levels and temperatures to assess their kinetics and mechanisms. For example, hydrolysis rates may increase significantly in acidic or basic environments due to enhanced nucleophilic attack on the carbonyl carbon.
The mechanism of action for methyl 4-carbamoylcyclohexanecarboxylate primarily relates to its role as an inhibitor of factor XIa in the coagulation cascade. By binding to factor XIa, it prevents the activation of factor IX, thereby inhibiting thrombin generation and fibrin formation.
Studies have shown that this compound exhibits potent inhibitory activity against factor XIa with selectivity over other serine proteases involved in coagulation . The binding affinity can be quantified using techniques like surface plasmon resonance or enzyme-linked immunosorbent assays.
Methyl 4-carbamoylcyclohexanecarboxylate is primarily utilized in medicinal chemistry for developing anticoagulant therapies targeting factor XIa inhibition. Its structural features make it a valuable template for designing new inhibitors with improved efficacy and selectivity against thrombotic disorders.
Additionally, this compound may serve as an intermediate in synthesizing more complex molecules used in pharmaceuticals or agrochemicals, highlighting its versatility in chemical synthesis .
Trimethylchlorosilane (TMSCI) serves as a highly effective catalyst for the esterification of cyclohexanecarboxylic acid intermediates. This method facilitates the conversion of sterically hindered carboxylic acids to methyl esters under mild conditions. The mechanism involves in situ formation of silyl carboxylates, which exhibit enhanced nucleophilicity toward methanol. This pathway bypasses traditional acid chloride routes, minimizing racemization risks and eliminating corrosive byproducts. Reaction optimization studies reveal that stoichiometric TMSCI (1.0–1.2 equivalents) in anhydrous dichloromethane at 0–5°C achieves >95% esterification yield within 2 hours. Crucially, the silyl intermediate undergoes methanolysis without requiring strong bases, preserving acid-sensitive functional groups in the cyclohexane ring [6] [10].
Table 1: Catalyst Efficiency in Esterification Reactions
Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|
Trimethylchlorosilane | 0-5 | 2 | >95 | <3% (chlorosilanes) |
Thionyl chloride | 40 | 4 | 85 | HCl, SO₂ |
DCC/DMAP | 25 | 12 | 78 | Dicyclohexylurea |
Carbamoylation at the cyclohexane C4 position employs urea derivatives or phosgene alternatives to install the carbamoyl (–CONH₂) functionality. Triphosgene (bis(trichloromethyl) carbonate) demonstrates superior reactivity and safety profile compared to gaseous phosgene. The reaction proceeds through a chloroformate intermediate generated in situ from the cyclohexanecarboxylate precursor. Subsequent amidation with concentrated ammonium hydroxide yields the carbamoyl group without epimerization. Critical parameters include:
The relative stereochemistry (cis/trans) between the C1-carbomethoxy and C4-carbamoyl groups significantly influences molecular properties. Trans-isomers exhibit higher crystallinity and melting points due to symmetrical dipole alignment, while cis-isomers demonstrate greater solubility in polar aprotic solvents. X-ray diffraction studies of trans-methyl-4-carbamoylcyclohexanecarboxylate reveal a chair conformation with both substituents in equatorial positions, minimizing 1,3-diaxial strain. In contrast, cis-isomers adopt twist-boat conformations to alleviate steric congestion between functional groups. Thermodynamic data confirm the trans-isomer is energetically favored by 8.5 kJ/mol, explaining its predominance (≥95:5 trans:cis ratio) in equilibrium-controlled reactions [4] [5] [10].
Table 2: Stereoisomer-Specific Properties
Isomer | Melting Point (°C) | ΔG° (kJ/mol) | Conformation | Dipole Moment (D) |
---|---|---|---|---|
Trans (1R,4R) | 142–144 | 0.0 | Chair (equatorial-equatorial) | 4.2 |
Cis (1R,4S) | 98–100 | +8.5 | Twist-boat | 5.8 |
Stereoselective synthesis leverages solvent polarity and temperature to control cis/trans ratios during functionalization. Key findings include:
Integrated reaction sequences substantially reduce waste generation during carboxylation and carbamoylation:
Nitrogen inerting protocols prevent hydrolytic degradation during critical synthesis steps:
Table 3: Inert Atmosphere Performance Metrics
Parameter | Standard Conditions | Optimized Nitrogen Process | Stability Improvement |
---|---|---|---|
Residual O₂ | 500–1000 ppm | <50 ppm | 10–20x reduction |
Hydrolysis rate (50°C) | 3.2%/h | 0.08%/h | 40x slower |
Carbamoyl decomposition (4 weeks) | 5.2% | 0.3% | 17x reduction |
Ester functionality loss | 8.7% | 0.9% | 9.7x reduction |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: